molecular formula C18H14BrNO5 B279408 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

Numéro de catalogue: B279408
Poids moléculaire: 404.2 g/mol
Clé InChI: MQECNQPLCYZCDN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one, also known as BRD-3731, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of cancer. This compound has been shown to have promising anti-tumor activity in preclinical studies and is currently being investigated for its potential use in cancer therapy.

Mécanisme D'action

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one exerts its anti-tumor activity by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). This protein plays a key role in the regulation of gene expression, and its overexpression has been linked to the development and progression of various types of cancer. By inhibiting the activity of BRD4, this compound can prevent the expression of genes that are necessary for cancer cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. It can induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism of action for many anti-cancer drugs. In addition, this compound can inhibit the proliferation, migration, and invasion of cancer cells, which are all important processes in cancer development and progression.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is its potent anti-tumor activity, which has been demonstrated in preclinical studies. In addition, the compound has good bioavailability and pharmacokinetic properties, making it suitable for use in animal studies. However, one of the limitations of this compound is its potential toxicity, which may limit its use in clinical trials.

Orientations Futures

There are several future directions for research on 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one. One potential direction is the development of more potent and selective inhibitors of BRD4, which may have improved efficacy and safety profiles. Another direction is the investigation of the use of this compound in combination with other anti-cancer drugs, which may enhance its anti-tumor activity. Finally, the potential use of this compound in the treatment of other diseases, such as inflammatory disorders, is an area of ongoing research.

Méthodes De Synthèse

The synthesis of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one involves several steps, starting from commercially available starting materials. The first step involves the synthesis of an intermediate compound, which is then transformed into this compound through a series of chemical reactions. The final product is obtained in good yield and purity, making it suitable for use in preclinical studies.

Applications De Recherche Scientifique

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential use in cancer therapy. It has been shown to have potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to inhibit the growth of cancer cells in animal models, suggesting that it may be a promising therapeutic agent for the treatment of cancer.

Propriétés

Formule moléculaire

C18H14BrNO5

Poids moléculaire

404.2 g/mol

Nom IUPAC

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methylindol-2-one

InChI

InChI=1S/C18H14BrNO5/c1-20-13-4-3-11(19)7-12(13)18(23,17(20)22)8-14(21)10-2-5-15-16(6-10)25-9-24-15/h2-7,23H,8-9H2,1H3

Clé InChI

MQECNQPLCYZCDN-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC4=C(C=C3)OCO4)O

SMILES canonique

CN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC4=C(C=C3)OCO4)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.